![molecular formula C17H33NO B14262946 Heptadec-2-enamide CAS No. 141752-52-5](/img/structure/B14262946.png)
Heptadec-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadec-2-enamide is an organic compound belonging to the class of enamides, which are characterized by the presence of a double bond between the carbon and nitrogen atoms. Enamides are known for their stability and reactivity, making them valuable intermediates in organic synthesis. This compound, in particular, is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptadec-2-enamide can be synthesized through several methods, including:
Electrophilic Activation of Amides: This method involves the use of LiHMDS (lithium hexamethyldisilazide) and triflic anhydride as both the electrophilic activator and oxidant.
Oxidative Desaturation of Amides: This approach employs Fe-assisted regioselective oxidative desaturation, providing an efficient route to enamides.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to its production.
Analyse Chemischer Reaktionen
Types of Reactions: Heptadec-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into saturated amides.
Substitution: The double bond in this compound allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Reduction: Typical reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: Reagents such as halogens and organometallic compounds are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative desaturation can yield β-halogenated enamides .
Wissenschaftliche Forschungsanwendungen
Heptadec-2-enamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the formation of complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: The compound’s unique properties are leveraged in various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
Heptadec-2-enamide can be compared with other similar compounds, such as:
Enamines: These compounds also contain a double bond between carbon and nitrogen but differ in their reactivity and stability.
Enecarbamates: These compounds are similar in structure but have different functional groups attached to the nitrogen atom.
Uniqueness: this compound’s unique combination of stability and reactivity makes it a valuable compound in various scientific fields. Its ability to undergo selective desaturation and substitution reactions sets it apart from other similar compounds .
Vergleich Mit ähnlichen Verbindungen
- Enamines
- Enecarbamates
- β-Halogenated Enamides
Eigenschaften
CAS-Nummer |
141752-52-5 |
---|---|
Molekularformel |
C17H33NO |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
heptadec-2-enamide |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h15-16H,2-14H2,1H3,(H2,18,19) |
InChI-Schlüssel |
RSMKZDLGPGBIOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC=CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.